2-(5-Fluoropyrimidin-2-yl)propan-2-amine hydrochloride
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Overview
Description
2-(5-Fluoropyrimidin-2-yl)propan-2-amine hydrochloride is a chemical compound that features a fluorinated pyrimidine ring attached to a propan-2-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoropyrimidin-2-yl)propan-2-amine hydrochloride typically involves the reaction of 5-fluoropyrimidine with propan-2-amine under specific conditions. One common method includes the use of potassium carbonate (K₂CO₃) as a base to facilitate the C-N bond formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoropyrimidin-2-yl)propan-2-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
2-(5-Fluoropyrimidin-2-yl)propan-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyrimidin-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Used as a starting material for various syntheses.
2-(5-bromopyrimidin-2-yl)propan-2-amine hydrochloride: Similar structure but with a bromine atom instead of fluorine.
2-(5-fluoropyridin-2-yl)propan-2-amine: Similar structure but with a pyridine ring instead of pyrimidine.
Uniqueness
2-(5-Fluoropyrimidin-2-yl)propan-2-amine hydrochloride is unique due to its specific fluorinated pyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H11ClFN3 |
---|---|
Molecular Weight |
191.63 g/mol |
IUPAC Name |
2-(5-fluoropyrimidin-2-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H10FN3.ClH/c1-7(2,9)6-10-3-5(8)4-11-6;/h3-4H,9H2,1-2H3;1H |
InChI Key |
DZEUGYBANRNCCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(C=N1)F)N.Cl |
Origin of Product |
United States |
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